N-Didesmethyl sibutramine-D7 HCl

Description

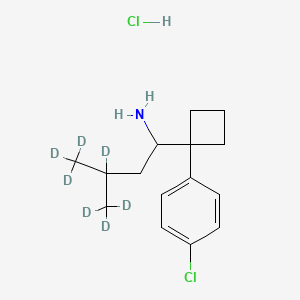

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-BGKGEVRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of N Didesmethyl Sibutramine D7 Hcl Within the Landscape of Analytical and Biomedical Science

The primary application of N-Didesmethyl sibutramine-D7 HCl is to serve as an internal standard for the accurate quantification of its non-deuterated counterpart, N-didesmethyl sibutramine (B127822) (DDSB), in complex biological matrices such as plasma and urine. smolecule.comnih.gov This is particularly crucial in pharmacokinetic studies that investigate the metabolism and elimination of sibutramine and in forensic or regulatory toxicology to detect the illegal adulteration of herbal supplements and other products with sibutramine. nih.govresearchgate.net

Given that sibutramine was removed from the market in many countries, monitoring for its presence and that of its active metabolites is a key activity for food and drug safety agencies. nih.govmdpi.com The development of reliable and sensitive analytical methods is paramount for these efforts. nih.gov Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are frequently employed for their specificity and sensitivity. nih.govnih.gov In these advanced analytical techniques, the use of a stable isotope-labeled internal standard such as N-Didesmethyl sibutramine-D7 HCl is considered the gold standard for achieving the most accurate and reproducible results. nih.gov

Foundational Principles of Deuterated Analogs As Isotope Dilution Mass Spectrometry Internal Standards

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise quantification of a target compound (analyte) within a sample. wikipedia.org The method involves adding a known amount of an isotopically-labeled version of the analyte, known as an internal standard, to the sample before processing. wikipedia.orgumsl.edu N-Didesmethyl sibutramine-D7 HCl is an ideal internal standard for the analysis of N-didesmethyl sibutramine (B127822) for several key reasons:

Chemical and Physical Similarity : Deuterated analogs are chemically identical to the analyte of interest. youtube.com This means that during sample preparation steps—such as liquid-liquid extraction, solid-phase extraction, and chromatography—the deuterated standard and the natural analyte behave in a virtually identical manner. nih.gov Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.

Co-elution in Chromatography : In liquid or gas chromatography, the deuterated standard will elute at almost the exact same time as the non-deuterated analyte. nih.gov This simultaneous detection is crucial for accurate quantification.

Distinct Mass-to-Charge Ratio (m/z) : While chemically identical, the deuterated standard has a higher molecular weight due to the replacement of hydrogen atoms (mass ≈ 1 amu) with deuterium (B1214612) atoms (mass ≈ 2 amu). nih.gov This mass difference is easily resolved by a mass spectrometer, which separates ions based on their mass-to-charge ratio. smolecule.comnih.gov The instrument can therefore measure the signal ratio of the analyte to the internal standard without any interference between the two. wikipedia.org

By measuring the ratio of the response of the natural analyte to the known amount of the added deuterated standard, the original concentration of the analyte in the sample can be determined with very high precision and accuracy, mitigating variations caused by matrix effects or instrument instability. wikipedia.org

Scope of Academic Inquiry into N Didesmethyl Sibutramine D7 Hcl: a Methodological and Applied Perspective

Strategic Approaches for Deuterium Incorporation in Complex Pharmaceutical Analogs

The synthesis of deuterated pharmaceutical analogs like N-Didesmethyl sibutramine-D7 HCl requires careful planning to ensure high isotopic enrichment and chemical purity. The strategic incorporation of deuterium atoms at specific molecular positions is crucial for its function as an internal standard. lgcstandards.comsigmaaldrich.com

Precursor Selection and Reaction Optimization for N-Didesmethyl Sibutramine-D7 HCl Synthesis

The synthesis of N-Didesmethyl sibutramine-D7 HCl typically involves a multi-step process starting from precursors that can be selectively deuterated. smolecule.com A common strategy involves the use of deuterated reagents at key synthetic steps. For instance, deuterated alkylating agents can be employed to introduce deuterium into the molecule. smolecule.comresearchgate.net

One plausible synthetic route, based on known syntheses of sibutramine and its analogs, could start with 1-(4-chlorophenyl)cyclobutanecarbonitrile. psu.edu This precursor can undergo reaction with a deuterated Grignard reagent, such as isobutyl-d7-magnesium bromide, to form a deuterated imine intermediate. Subsequent reduction of the imine would yield the desired deuterated primary amine.

Alternatively, a non-deuterated precursor could be subjected to a hydrogen-deuterium exchange reaction under specific conditions. nih.gov However, this method requires careful control to prevent back-exchange and ensure the stability of the deuterium label. sigmaaldrich.comnih.gov

Reaction optimization is critical to maximize the yield and isotopic purity of the final product. researchgate.net This includes the selection of appropriate solvents, reaction temperatures, and catalysts to drive the deuteration reaction to completion while minimizing side reactions. acs.org

Assessment of Deuterium Labeling Efficiency and Isotopic Purity

The efficiency of deuterium incorporation and the isotopic purity of the final compound are critical quality attributes. bvsalud.org Isotopic purity refers to the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. nih.gov

High-resolution mass spectrometry (HRMS) is a primary technique for assessing isotopic purity. nih.govrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired deuterated species (D7) can be determined and compared to the non-deuterated (D0) and other isotopologues. nih.gov For N-Didesmethyl sibutramine-D7 HCl, the mass spectrum would be expected to show a distinct peak corresponding to the increased molecular weight due to the seven deuterium atoms. smolecule.com

The acceptable level of isotopic purity for an internal standard is generally high, often exceeding 95%, to ensure accurate quantification in analytical assays. lgcstandards.comresearchgate.net

Advanced Analytical Techniques for Comprehensive Characterization of N-Didesmethyl Sibutramine-D7 HCl

Spectroscopic Confirmation of N-Didesmethyl Sibutramine-D7 HCl Structure and Isotopic Integrity (e.g., NMR, High-Resolution MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and the position of the deuterium labels. rsc.orgnih.gov

¹H NMR (Proton NMR) spectra would show the absence of signals at the positions where hydrogen atoms have been replaced by deuterium.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule, which should be consistent with the expected structure.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental composition of the molecule and the number of incorporated deuterium atoms. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which will be different for the deuterated and non-deuterated versions, further confirming the location of the deuterium labels. smolecule.comnih.gov For instance, the mass transitions observed in MS/MS for the deuterated variant (m/z 259.3/125.1) are distinct from the non-deuterated compound (m/z 252.2/124.9). smolecule.com

Interactive Data Table: Spectroscopic Data for N-Didesmethyl Sibutramine-D7 HCl

| Technique | Expected Observation | Purpose |

| ¹H NMR | Absence of proton signals at deuterated positions. | Confirm deuterium incorporation and location. |

| ²H NMR | Presence of signals corresponding to deuterium atoms. | Directly detect and locate deuterium labels. |

| ¹³C NMR | Spectrum consistent with the carbon backbone of the molecule. | Confirm the overall molecular structure. |

| HRMS | Accurate mass measurement corresponding to the C₁₅H₁₅D₇ClN formula. | Confirm elemental composition and isotopic enrichment. |

| MS/MS | Characteristic fragmentation pattern with mass shifts due to deuterium. | Confirm isotopic labeling pattern and structural integrity. |

Chromatographic Evaluation of Purity and Impurity Profiling for Certified Reference Material Status

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds. researchgate.netmyfoodresearch.com A validated HPLC method can separate the main compound from any impurities, including starting materials, byproducts, or degradation products. researchgate.net For a certified reference material, the purity is typically required to be greater than 95%. smolecule.comlgcstandards.com

Impurity profiling involves the identification and quantification of any impurities present in the final product. researchgate.net This is crucial for ensuring the quality and reliability of the reference material. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose, as they can both separate and identify the impurities. nih.govnih.gov

Interactive Data Table: Chromatographic and Purity Data

| Parameter | Method | Typical Specification | Reference |

| Chemical Purity | HPLC | >95% | smolecule.comlgcstandards.com |

| Isotopic Purity | HRMS | >95% D7 | lgcstandards.comresearchgate.net |

| Impurity Profile | LC-MS | Identification and quantification of impurities below specified limits. | researchgate.net |

Principles and Applications of N-Didesmethyl Sibutramine-D7 HCl in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy for quantifying compounds in a sample. youtube.comosti.gov The fundamental principle involves adding a known quantity of an isotopically enriched version of the analyte—in this case, N-Didesmethyl sibutramine-D7 HCl—to the sample before any processing or extraction. osti.gov This "spike" is chemically identical to the target analyte (N-Didesmethyl sibutramine) but has a different mass due to the replacement of seven hydrogen atoms with deuterium. axios-research.com

Because the stable isotope-labeled standard and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the native analyte to the known amount of the added isotopic standard, the original concentration of the analyte in the sample can be calculated with exceptional precision. youtube.com This approach effectively corrects for sample loss during preparation and variations in instrument response, making it a gold standard for quantitative analysis. cdc.govyoutube.com

For sensitive and specific quantification, tandem mass spectrometry (MS/MS) is commonly employed, often in Multiple Reaction Monitoring (MRM) mode. nih.govnifc.gov.vn This technique involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion. This two-stage filtering significantly enhances selectivity and reduces background noise.

The optimization of MS parameters is critical for achieving the highest sensitivity and specificity. For N-Didesmethyl sibutramine and its deuterated standard, the instrument is typically operated in positive electrospray ionization (ESI) mode. scirp.org Specific precursor-to-product ion transitions are identified and optimized. While the exact mass-to-charge ratio for N-Didesmethyl sibutramine-D7 HCl (C₁₅H₁₅D₇ClN·HCl) will be higher than its non-labeled counterpart (C₁₅H₂₂ClN), the fragmentation pattern is generally expected to be similar. axios-research.com The most stable and abundant product ions are chosen for quantification.

Published methods for the non-labeled N-didesmethyl sibutramine (DDSB) provide a strong basis for method development. For instance, a common MRM transition for DDSB is m/z 252.2 → 124.9. nih.govnih.gov Another study reported the transition as m/z 252.1 → 125.0. nifc.gov.vn The corresponding precursor ion for N-Didesmethyl sibutramine-D7 would be approximately 7 mass units higher (around m/z 259), and its fragmentation would be studied to select an appropriate product ion for monitoring.

Table 1: Representative MRM Transitions for Sibutramine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Sibutramine (SB) | 280.3 | 124.9 | nih.gov |

| Sibutramine (SB) | 279.9 | 124.8 | nifc.gov.vn |

| N-desmethyl sibutramine (DSB) | 266.3 | 125.3 | nih.gov |

| N-desmethyl sibutramine (DSB) | 266.0 | 124.8 | nifc.gov.vn |

| N-didesmethyl sibutramine (DDSB) | 252.2 | 124.9 | nih.gov |

| N-didesmethyl sibutramine (DDSB) | 252.1 | 125.0 | nifc.gov.vn |

The "matrix effect" is a major challenge in quantitative LC-MS/MS analysis, particularly with complex samples like plasma or herbal extracts. myadlm.org It refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to inaccurate and unreliable quantification.

The use of a stable isotope-labeled internal standard like N-Didesmethyl sibutramine-D7 HCl is the most effective strategy to compensate for these matrix effects. cdc.govresearchgate.net Because the deuterated standard co-elutes and has the same ionization characteristics as the native analyte, any signal suppression or enhancement caused by the matrix will affect both compounds to the same degree. myadlm.org Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing an accurate measurement despite the matrix interference.

While highly effective, it is important to ensure that the deuterated standard co-elutes perfectly with the analyte, as even slight chromatographic separation can lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. cdc.govmyadlm.org However, for most applications, the near-identical chemical nature of the analyte and the D7-labeled standard ensures they experience the same matrix effects, leading to robust and accurate quantification. nih.gov

Chromatographic Separation Techniques for Enhanced Analytical Specificity

Chromatography is the essential separation step that precedes mass spectrometric detection. Its goal is to separate the analyte of interest from other sample components, including other metabolites and matrix interferences, thereby improving the specificity and reliability of the assay.

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for analyzing sibutramine and its metabolites. nih.govnifc.gov.vnscirp.org Reversed-phase chromatography is the most common approach.

Stationary Phases: C18 columns are widely used for the separation of sibutramine and its metabolites. nih.govnifc.gov.vn These columns, such as a Zorbax SB-C18 or a Purospher RP-18e, provide effective retention and separation based on the hydrophobic character of the analytes. nih.govscirp.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component. nih.govscirp.org To improve peak shape and ionization efficiency in positive ESI mode, additives such as formic acid or ammonium (B1175870) acetate (B1210297)/formate (B1220265) are commonly included in the aqueous phase. nih.govnifc.gov.vn The separation can be performed under isocratic conditions (constant mobile phase composition) or using a gradient (where the composition changes over time) to optimize the resolution and analysis time. nifc.gov.vnscirp.org

Table 2: Examples of Liquid Chromatography Conditions for Sibutramine Metabolite Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) | Purospher RP-18e (4.0 x 30 mm, 3 µm) | nih.gov, scirp.org |

| Mobile Phase | 5 mM Ammonium formate : Acetonitrile (10:90, v/v) | 20 mM Ammonium acetate (pH 4.0) : Acetonitrile (67:33, v/v) | nih.gov, scirp.org |

| Flow Rate | 0.6 mL/min | 0.4 mL/min | nih.gov, scirp.org |

| Mode | Isocratic | Isocratic | nih.gov, scirp.org |

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another viable, though less common, technique for the analysis of sibutramine and its metabolites. mdpi.comnih.gov A key consideration for GC analysis of these compounds is their polarity and volatility. Amines like N-didesmethyl sibutramine may require chemical derivatization to improve their chromatographic behavior (e.g., reduce peak tailing) and thermal stability. nih.govnih.gov

Studies have described GC-MS methods where metabolites are derivatized to their corresponding trimethylsilyl (B98337) (TMS) or N-trifluoroacetamide derivatives before analysis. nih.govnih.gov This process makes the analytes more volatile and less polar, resulting in better peak shapes and separation on standard GC columns. When using N-Didesmethyl sibutramine-D7 HCl as an internal standard in a GC-MS method, it would undergo the same derivatization process as the analyte, ensuring it serves its function as a proper internal standard. While effective, the additional derivatization step makes GC-MS methods more labor-intensive compared to the more direct "dilute-and-shoot" or simple extraction approaches often possible with LC-MS/MS. mdpi.comnih.gov

Rigorous Validation of Analytical Methods Employing N-Didesmethyl Sibutramine-D7 HCl

A quantitative method is only reliable if it has been rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For assays employing N-Didesmethyl sibutramine-D7 HCl, validation would be performed according to established international guidelines. Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, such as other metabolites, impurities, or matrix components. scirp.org The use of MRM in LC-MS/MS provides a high degree of selectivity. nifc.gov.vn

Linearity and Range: The assay should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. nih.govmdpi.com Studies have shown linearity for sibutramine metabolites over ranges from picograms per milliliter (pg/mL) to nanograms per milliliter (ng/mL) with correlation coefficients (r or r²) typically exceeding 0.99. nih.govmdpi.comscirp.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. nih.govlatamjpharm.org These are typically assessed at multiple concentration levels (low, medium, and high). nih.gov For bioanalytical methods, acceptance criteria for accuracy are often within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (expressed as relative standard deviation, RSD) should not exceed 15% (20% at LLOQ). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov

Recovery: Extraction recovery is evaluated to determine the efficiency of the sample preparation process in extracting the analyte from the matrix. nih.gov While the use of a co-eluting isotope-labeled internal standard like N-Didesmethyl sibutramine-D7 HCl corrects for incomplete or variable recovery, understanding the recovery efficiency is still an important part of method characterization. nih.govnih.gov

Table 3: Illustrative Method Validation Data for Sibutramine Metabolite Analysis

| Validation Parameter | Reported Finding for DDSB/DSB | Reference |

|---|---|---|

| Linearity Range | 10.0–10,000.0 pg/mL | nih.gov |

| Correlation Coefficient (r) | ≥0.9997 | nih.gov |

| Intra-day Precision (%RSD) | 1.6% - 3.4% | nih.gov |

| Inter-day Precision (%RSD) | 1.2% - 3.4% | nih.gov |

| Accuracy | 96.3% - 100.4% | nih.gov |

| Extraction Recovery | 92.3% - 99.2% | nih.gov |

| Lower Limit of Detection (LOD) | 6-40 ng/mL | nih.gov |

Assessment of Specificity, Linearity, and Quantitative Range

The specificity of an analytical method ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components in the sample matrix. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard. For the quantification of N-didesmethyl sibutramine (DDSB), a specific mass transition of m/z 252.2/124.9 is utilized. nih.gov The corresponding deuterated internal standard, N-didesmethyl sibutramine-D7 HCl (DDSB d7), is monitored at m/z 259.3/125.1. nih.gov The use of N-Didesmethyl Sibutramine-D7 HCl as an internal standard is a primary application, as its high structural similarity to the target analyte, with the exception of the seven deuterium atoms, allows for co-elution and similar ionization behavior, while the mass difference enables distinct detection by the mass spectrometer. This minimizes the impact of matrix effects and variations during sample processing, ensuring accurate quantification. smolecule.com

Linearity of the method is established by analyzing a series of calibration standards over a specified concentration range. The response, typically the peak area ratio of the analyte to the internal standard, is plotted against the nominal concentration of the analyte. A linear relationship, as determined by the correlation coefficient (r²), indicates the method's ability to provide results that are directly proportional to the concentration of the analyte. In a validated LC-MS/MS method for the quantification of N-didesmethyl sibutramine in human plasma, linearity was demonstrated over a wide quantitative range. nih.gov

The calibration curve was plotted as the peak area ratio of DDSB to its deuterated internal standard (DDSB d7) versus the concentration of DDSB. The method was found to be linear over the concentration range of 10.0–10,000.0 pg/mL. nih.gov The correlation coefficient (r²) for all calibration curves was consistently greater than 0.9997, indicating excellent linearity. nih.gov

Table 1: Linearity and Quantitative Range for N-Didesmethyl Sibutramine (DDSB)

| Parameter | Result |

|---|---|

| Analyte | N-didesmethyl sibutramine (DDSB) |

| Internal Standard | N-didesmethyl sibutramine-D7 HCl (DDSB d7) |

| Quantitative Range | 10.0–10,000.0 pg/mL |

Data sourced from Ponnuru et al. (2012) nih.gov

Evaluation of Accuracy, Precision, and Extraction Recovery

Accuracy and precision are critical parameters in the validation of a quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically evaluated at multiple concentration levels, including low, medium, and high-quality control (QC) samples.

In a study utilizing N-didesmethyl sibutramine-D7 HCl as an internal standard, the within-run and between-run precision and accuracy were assessed for the quantification of N-didesmethyl sibutramine (DDSB) at three QC concentrations (30.0, 3500.0, and 8000.0 pg/mL). nih.gov The within-run precision, expressed as the coefficient of variation (CV), ranged from 1.6% to 2.8%, with accuracy between 96.3% and 98.7%. nih.gov The between-run precision was in the range of 2.1% to 3.4%, and the accuracy was between 98.0% and 100.4%. nih.gov These results demonstrate the high degree of accuracy and precision of the method.

Table 2: Accuracy, Precision, and Extraction Recovery for N-Didesmethyl Sibutramine (DDSB)

| Parameter | Low QC (30.0 pg/mL) | Medium QC (3500.0 pg/mL) | High QC (8000.0 pg/mL) |

|---|---|---|---|

| Within-Run | |||

| Precision (% CV) | 2.8 | 1.6 | 1.9 |

| Accuracy (%) | 98.7 | 96.3 | 97.5 |

| Between-Run | |||

| Precision (% CV) | 3.4 | 2.1 | 2.5 |

| Accuracy (%) | 100.4 | 98.0 | 98.8 |

| Extraction Recovery (%) | 99.2 ± 2.4 | 94.2 ± 1.7 | 94.5 ± 6.1 |

Data sourced from Ponnuru et al. (2012) nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for N-Didesmethyl Sibutramine-D7 HCl-based Assays

The limit of detection (LOD) and the limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. These parameters are crucial for methods designed to measure low concentrations of analytes, as is often the case in pharmacokinetic studies.

For the LC-MS/MS method employing N-didesmethyl sibutramine-D7 HCl as an internal standard, the LOD was determined to assess the instrument's detection capability for N-didesmethyl sibutramine (DDSB) at low concentrations. nih.gov The lower limit of quantification (LLOQ) was established as the lowest point on the calibration curve, which was 10.0 pg/mL. nih.gov At this concentration, the method demonstrated acceptable precision and accuracy. nih.gov

Table 3: LOD and LOQ for N-Didesmethyl Sibutramine (DDSB) Assay

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | Not explicitly quantified but determined for instrument detection levels at low concentrations. nih.gov |

Data sourced from Ponnuru et al. (2012) nih.gov

Stability Studies of N-Didesmethyl Sibutramine-D7 HCl in Relevant Biological and Analytical Matrices

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the analyte and the internal standard under various conditions that the samples may encounter.

For N-didesmethyl sibutramine (DDSB) and its deuterated internal standard, N-didesmethyl sibutramine-D7 HCl, stability was assessed in human plasma under several conditions. nih.gov Stock solution stability was confirmed for at least 26 days when stored at 2–8 °C. nih.gov The stability of DDSB in plasma was demonstrated for at least 72 hours at room temperature and for 78 hours in the autosampler. nih.gov Furthermore, the analyte was stable through three freeze-thaw cycles and for up to 71 days when stored long-term at -30 °C. nih.gov The precision (CV) for all stability assessments was less than 5%, indicating that N-didesmethyl sibutramine is stable under typical laboratory storage and handling conditions when analyzed using a method with its deuterated internal standard. nih.gov

Table 4: Stability of N-Didesmethyl Sibutramine (DDSB) in Human Plasma

| Stability Condition | Duration | Result |

|---|---|---|

| Stock Solution (at 2-8 °C) | 26 days | Stable |

| Room Temperature | 72 hours | Stable |

| Autosampler | 78 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

Data sourced from Ponnuru et al. (2012) nih.gov

Emerging Research Directions and Future Perspectives for N Didesmethyl Sibutramine D7 Hcl

Integration of N-Didesmethyl Sibutramine-D7 HCl into High-Throughput Screening and Omics Technologies

The integration of N-Didesmethyl sibutramine-D7 HCl into high-throughput screening (HTS) and "omics" technologies, particularly metabolomics, is pivotal for advancing our understanding of drug metabolism and its effects. In these large-scale studies, which analyze a vast number of samples, precision and accuracy are paramount. thermofisher.com The use of stable isotope-labeled internal standards like N-Didesmethyl sibutramine-D7 HCl is essential for achieving reliable and reproducible results.

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, N-Didesmethyl sibutramine-D7 HCl serves as an ideal internal standard for the quantification of N-didesmethyl sibutramine (B127822). thermofisher.comacs.org Its chemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis. However, its increased mass due to the seven deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry. This enables researchers to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy of quantification. smolecule.com

The application of such deuterated standards is not limited to targeted analysis. In non-targeted metabolomics, where the goal is to detect and quantify as many metabolites as possible, stable isotope labeling can help differentiate true biological signals from analytical artifacts. nih.gov This is particularly valuable in HTS environments where speed and efficiency are critical.

Contributions of Advanced Mass Spectrometry Platforms to N-Didesmethyl Sibutramine-D7 HCl-based Analytics

Advanced mass spectrometry (MS) platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized the field of bioanalysis. nih.gov These instruments offer unparalleled sensitivity and selectivity, making them the technology of choice for quantifying drugs and their metabolites in complex biological samples. acs.org The use of N-Didesmethyl sibutramine-D7 HCl as an internal standard is intrinsically linked to the capabilities of these advanced MS platforms. smolecule.com

Triple quadrupole (QqQ) mass spectrometers are often considered the "workhorses" for quantitative analysis due to their robustness and wide linear dynamic range. thermofisher.com In a typical LC-MS/MS method for the analysis of sibutramine and its metabolites, the instrument is operated in multiple reaction monitoring (MRM) mode. nih.gov This technique involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as a separate precursor-product ion pair for the internal standard. This high degree of specificity minimizes interference from other compounds in the matrix, leading to more accurate and reliable results. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is another powerful tool that is increasingly being used in conjunction with stable isotope-labeled standards. HRMS provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and further enhance the specificity of quantitative assays. nih.govnih.gov

| Parameter | Sibutramine (SB) | N-desmethyl sibutramine (DSB) | N-didesmethyl sibutramine (DDSB) |

| Precursor Ion (m/z) | 280.3 | 266.3 | 252.2 |

| Product Ion (m/z) | 124.9 | 125.3 | 124.9 |

| This table displays the multiple reaction monitoring (MRM) transitions commonly used for the detection of sibutramine and its metabolites in the positive ion mode. nih.gov |

Addressing Contemporary Challenges in Quantitative Bioanalysis with Deuterated Internal Standards

Quantitative bioanalysis is fraught with challenges, most notably the "matrix effect," which refers to the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix. acs.orgwaters.com Deuterated internal standards like N-Didesmethyl sibutramine-D7 HCl are instrumental in mitigating these effects. thermofisher.com Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. waters.com By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and precise quantification. acs.org

Another challenge in bioanalysis is ensuring the stability of the analyte during sample storage and processing. The use of a deuterated internal standard can help to monitor and correct for any degradation of the analyte that may occur. nih.gov

However, the use of deuterated standards is not without its own set of considerations. The "deuterium isotope effect" can sometimes lead to chromatographic separation of the deuterated standard from the non-deuterated analyte, which can compromise its ability to compensate for matrix effects. waters.com Therefore, careful method development and validation are essential to ensure the suitability of a deuterated internal standard for a particular application.

Prospective Expansion of Deuterated Analog Applications in Allied Chemical and Biomedical Fields

The applications of deuterated analogs like N-Didesmethyl sibutramine-D7 HCl are expected to expand beyond their current use as internal standards in pharmacokinetic studies. In the field of drug discovery and development, stable isotope labeling can be used to trace the metabolic fate of drug candidates and to identify potential drug-drug interactions. nih.gov

In clinical diagnostics, deuterated standards could be used to develop more accurate and reliable assays for disease biomarkers. thermofisher.com For instance, inborn errors of metabolism could be more precisely diagnosed by using a panel of deuterated amino acids and organic acids as internal standards.

Q & A

Q. How is N-Didesmethyl Sibutramine-D7 HCl synthesized and characterized in laboratory settings?

Synthesis typically involves deuterium labeling via hydrogen-deuterium exchange or incorporation of deuterated precursors during chemical synthesis. For example, deuterated compounds like Betaxolol-d7 HCl and Bisoprolol-d7 Hemifumarate are synthesized using isotopically labeled reagents to ensure precise deuteration at specific positions . Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify molecular weight and isotopic purity, as demonstrated for deuterated standards such as Prasugrel metabolite M3-d3 . High-performance liquid chromatography (HPLC) with UV or MS detection is used to assess purity, aligning with regulatory guidelines for pharmaceutical reference materials .

Q. What analytical techniques are recommended for quantifying N-Didesmethyl Sibutramine-D7 HCl in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., Dapoxetine-d7 HCl ) to correct for matrix effects and ionization variability. Method validation follows guidelines from regulatory bodies, ensuring specificity, linearity (1–1000 ng/mL range), accuracy (85–115%), and precision (<15% RSD) . Calibration curves are prepared using deuterated analogs to account for isotopic effects, as seen in workflows for compounds like Bezafibrate-d6 .

Advanced Research Questions

Q. How can researchers assess the stability of N-Didesmethyl Sibutramine-D7 HCl under various storage conditions?

Stability studies involve accelerated degradation testing under stress conditions (e.g., 40°C/75% RH, acidic/alkaline hydrolysis, and UV exposure). For example, impurities in Sofosbuvir are monitored via forced degradation studies to identify breakdown products and validate storage protocols . Stability-indicating methods, such as gradient HPLC with diode-array detection, are employed to resolve degradation products, ensuring compliance with International Council for Harmonisation (ICH) guidelines .

Q. What strategies resolve data discrepancies when quantifying N-Didesmethyl Sibutramine-D7 HCl in complex matrices?

Discrepancies often arise from matrix interference or isotopic cross-talk. To mitigate this:

- Use orthogonal methods (e.g., NMR for structural confirmation alongside MS) .

- Optimize chromatographic separation to resolve co-eluting isomers, as applied in impurity profiling of Dapoxetine derivatives .

- Validate methods using spike-and-recovery experiments in representative matrices (e.g., plasma, liver homogenate) to assess extraction efficiency .

Q. How is N-Didesmethyl Sibutramine-D7 HCl utilized in metabolic pathway elucidation studies?

Deuterated analogs serve as tracers to study metabolic kinetics and identify metabolites. For instance, Sofosbuvir-13C-D3 and its metabolites are tracked using LC-MS/MS to map biotransformation pathways . Comparative pharmacokinetic studies between deuterated and non-deuterated compounds reveal isotope effects on metabolic rates, as seen in deuterated benzimidazoles .

Q. What protocols ensure accurate impurity profiling of N-Didesmethyl Sibutramine-D7 HCl in drug formulations?

Impurity profiling follows ICH Q3A/B guidelines, employing:

- High-resolution MS (HRMS) to detect trace impurities (<0.1%) .

- Synthesis and isolation of known impurities (e.g., Chlorobisutramine ) as reference standards.

- Forced degradation studies to correlate impurities with stability data, as applied in Dapoxetine impurity characterization .

Methodological Considerations

Q. How are deuterium labeling efficiencies validated in N-Didesmethyl Sibutramine-D7 HCl?

Isotopic enrichment is quantified using MS to measure the ratio of deuterated to non-deuterated ions. For example, Betahistine-d3 2 HCl is validated by comparing the abundance of [M+D3]+ and [M+H]+ peaks, ensuring >98% deuteration .

Q. What statistical approaches are used to analyze pharmacokinetic data involving N-Didesmethyl Sibutramine-D7 HCl?

Non-compartmental analysis (NCA) calculates parameters like AUC and half-life, while compartmental modeling (e.g., two-compartment models) predicts metabolite kinetics. Data are normalized using deuterated internal standards to minimize variability, as described in deuterated Sparsentan-d5 studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.